molecular formula C15H17N3O3 B3022466 methyl {(4Z)-4-[(dimethylamino)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate CAS No. 660441-18-9

methyl {(4Z)-4-[(dimethylamino)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate

Cat. No. B3022466
CAS RN: 660441-18-9
M. Wt: 287.31 g/mol
InChI Key: YJUVCIWVONBVGD-BENRWUELSA-N
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Description

The compound of interest, "methyl {(4Z)-4-[(dimethylamino)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate," is a derivative of pyrazolone, which is a class of organic compounds known for their diverse pharmacological activities. The structure of this compound suggests it may have potential biological activities, which could be explored for therapeutic applications.

Synthesis Analysis

The synthesis of related pyrazolone derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of 4-benzoylamino-3-methyl-1H-pyrazol-5(2H)-one derivatives involves the conversion of hippuric acid to an oxazolone derivative followed by hydrolysis and subsequent treatment with hydrazines to yield the desired pyrazolone compounds . Similarly, the synthesis of various pyranone and pyrimidinone derivatives from methyl 2-benzoylamino-3-dimethylaminopropenoate demonstrates the versatility of this class of compounds in forming fused ring systems under different reaction conditions .

Molecular Structure Analysis

The molecular structure of pyrazolone derivatives is characterized by the presence of a 5-oxo group and a phenyl group attached to the pyrazolone ring. X-ray crystallography and spectral analysis are commonly used to elucidate the structure of these compounds, as seen in the case of a thiazolidinone derivative, which was analyzed and optimized using computational methods . The geometric parameters and NMR spectra provide detailed insights into the molecular conformation and electronic distribution within the molecule.

Chemical Reactions Analysis

Pyrazolone derivatives can undergo various chemical reactions, depending on the substituents and reaction conditions. For example, methyl 2-benzoylamino-3-dimethylaminopropenoate reacts with different diketones to afford substituted pyranones, demonstrating the reactivity of the dimethylaminomethylene group in cyclization reactions . The presence of a dimethylamino group can also influence the reactivity of related compounds, as seen in the reactions of Michler's ethylene with spiropyran derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolone derivatives are influenced by their molecular structure. The presence of electron-donating dimethylamino groups and electron-withdrawing oxo groups can affect the compound's solubility, melting point, and stability. These properties are crucial for determining the compound's suitability for pharmaceutical applications and can be predicted through computational studies, as well as measured experimentally .

properties

IUPAC Name

methyl 2-[(4Z)-4-(dimethylaminomethylidene)-5-oxo-1-phenylpyrazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-17(2)10-12-13(9-14(19)21-3)16-18(15(12)20)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3/b12-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUVCIWVONBVGD-BENRWUELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(=NN(C1=O)C2=CC=CC=C2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C\1/C(=NN(C1=O)C2=CC=CC=C2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl {(4Z)-4-[(dimethylamino)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate
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methyl {(4Z)-4-[(dimethylamino)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate
Reactant of Route 3
methyl {(4Z)-4-[(dimethylamino)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate
Reactant of Route 4
methyl {(4Z)-4-[(dimethylamino)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate
Reactant of Route 5
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methyl {(4Z)-4-[(dimethylamino)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate
Reactant of Route 6
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methyl {(4Z)-4-[(dimethylamino)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate

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